molecular formula C15H20ClN3OS B1456038 6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1350989-11-5

6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1456038
CAS RN: 1350989-11-5
M. Wt: 325.9 g/mol
InChI Key: JMKZARJRKZALLF-UHFFFAOYSA-N
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Description

“6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H20ClN3OS . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C15H20ClN3OS/c1-11-9-12(16)10-13-14(11)18-15(21-13)17-3-2-4-19-5-7-20-8-6-19/h9-10H,2-8H2,1H3,(H,17,18) . This code provides a specific description of the compound’s structure, including its atomic connectivity and tautomeric states.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.86 . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as boiling point, melting point, or solubility .

Scientific Research Applications

Pharmacology

In pharmacology, thiazole derivatives like 6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine are explored for their potential as therapeutic agents due to their structural similarity to naturally occurring biomolecules . They have been studied for various biological activities, including:

Biochemistry

In biochemistry, the compound’s role can be significant in studying enzyme inhibition, receptor binding, and modulation of biochemical pathways. Its interactions with proteins and nucleic acids can provide insights into the design of new biochemical tools and drugs .

Medicinal Chemistry

Thiazole derivatives are pivotal in medicinal chemistry for drug design and development. They serve as key scaffolds for creating molecules with analgesic, anti-inflammatory, and anticonvulsant properties . This compound could be a precursor for developing new medications with improved efficacy and reduced side effects.

Agriculture

In agriculture, such compounds could be investigated for their use as biocides or fungicides. Their structural properties may allow them to interact with specific pests or plant pathogens, offering a new approach to crop protection .

Environmental Science

The environmental applications could involve the study of this compound’s breakdown products and their impact on ecosystems. It could also be used in environmental biotechnology research to develop new methods for bioremediation or pollution control .

Material Science

In material science, thiazole derivatives can be used to develop new polymers or coatings with specific properties, such as increased resistance to degradation or improved thermal stability .

Chemical Synthesis

This compound can be a valuable intermediate in organic synthesis, helping to create complex molecules for various industrial applications, including dyes, pigments, and other fine chemicals .

Analytical Chemistry

Finally, in analytical chemistry, it could be used as a standard or reagent in chromatography, spectrometry, or other analytical techniques to detect or quantify other substances .

Each of these applications leverages the unique chemical structure of the thiazole ring, which is characterized by its planarity and aromaticity, allowing for diverse chemical reactivity and biological interaction . The compound’s potential is vast, and ongoing research may uncover even more applications.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources . It’s important to handle all chemical compounds with appropriate safety measures, especially if their safety profiles are not well-known.

properties

IUPAC Name

6-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-11-9-12(16)10-13-14(11)18-15(21-13)17-3-2-4-19-5-7-20-8-6-19/h9-10H,2-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZARJRKZALLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NCCCN3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161968
Record name 2-Benzothiazolamine, 6-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

CAS RN

1350989-11-5
Record name 2-Benzothiazolamine, 6-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350989-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 6-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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